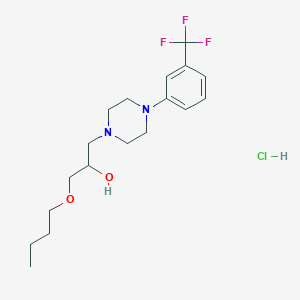
1-Butoxy-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butoxy-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C18H28ClF3N2O2 and its molecular weight is 396.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Pharmacological Evaluation
1-Butoxy-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride belongs to a class of compounds that have been synthesized and evaluated for various pharmacological activities. For instance, compounds with similar structural motifs have been designed and synthesized as potential dual antihypertensive agents. The synthesis involves creating free bases of these compounds and subsequently transforming them into hydrochloride salts, highlighting the versatility of piperazine-based compounds in drug design and pharmacological research (Marvanová et al., 2016).
Anticancer Activity
The compound and its derivatives have also been explored for their potential anticancer activity. For example, a heterocyclic compound designed using a similar structural approach showed significant in vitro anticancer activities against human bone cancer cell lines. This underscores the potential of such compounds in developing new therapeutic agents for cancer treatment (Lv et al., 2019).
Molecular Association and Solubility Enhancement
The molecular association between similar compounds and cyclodextrins has been investigated to enhance solubility and bioavailability. This research demonstrates the ability of cyclodextrins to form complexes with piperazine derivatives, improving their solubility and, potentially, their therapeutic efficacy (Devine et al., 2020).
Antifungal and Antibacterial Properties
Moreover, derivatives of this chemical structure have been synthesized and evaluated for their antifungal and antibacterial properties. These studies provide insights into the potential of such compounds to serve as leads in the development of new antimicrobial agents, demonstrating broad-spectrum activity against various pathogens (Chai et al., 2011).
Neuroprotective Approaches
Research into compounds with similar structures includes exploring multi-target therapeutic approaches for neuroprotection, potentially applicable in treating neurodegenerative diseases like Alzheimer's. These compounds have shown to inhibit specific enzymes, display antioxidant properties, and offer protection against neurotoxicity, illustrating the diverse pharmacological potentials of piperazine derivatives (Lecanu et al., 2010).
Mecanismo De Acción
Target of Action
The primary targets of 1-Butoxy-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride are the serotonin, norepinephrine, and dopamine transporters (SERT, NET, and DAT, respectively) . These transporters play a crucial role in the regulation of neurotransmitter levels in the synaptic cleft, thereby modulating neuronal signaling.
Mode of Action
This compound acts as a triple reuptake inhibitor , simultaneously inhibiting SERT, NET, and DAT . By blocking these transporters, it prevents the reuptake of serotonin, norepinephrine, and dopamine into the presynaptic neuron, leading to an increased concentration of these neurotransmitters in the synaptic cleft. This results in prolonged neurotransmitter action on the postsynaptic receptors, enhancing neurotransmission.
Result of Action
The compound has been found to decrease amphetamine-induced hyperactivity, measured as spontaneous locomotor activity in mice . In addition, it has been shown to improve memory consolidation after acute treatment in mice . It also possesses significant antinociceptive properties, elevating pain thresholds in neuropathic mice .
Propiedades
IUPAC Name |
1-butoxy-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27F3N2O2.ClH/c1-2-3-11-25-14-17(24)13-22-7-9-23(10-8-22)16-6-4-5-15(12-16)18(19,20)21;/h4-6,12,17,24H,2-3,7-11,13-14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKZZMANSQYORFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC(CN1CCN(CC1)C2=CC=CC(=C2)C(F)(F)F)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[6-(3,4-Dimethylphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid](/img/structure/B3008402.png)

![1-(3,4-dimethoxyphenyl)-N-ethyl-4-(phenoxymethyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B3008405.png)
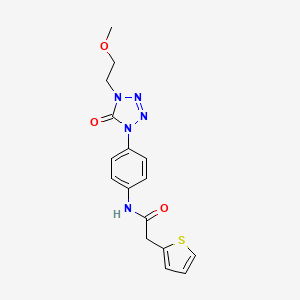
![2-[2-amino-5-(4-methoxyphenyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol](/img/structure/B3008409.png)
![2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B3008411.png)
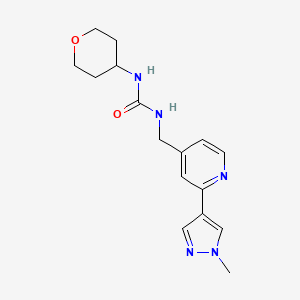
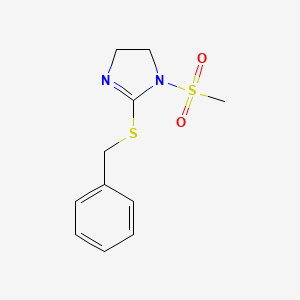
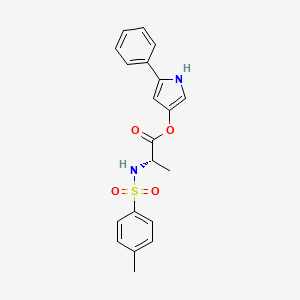
![4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B3008419.png)
![7-[1-(4-Tert-butylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3008420.png)

![3-Bromo-4-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]oxy}pyridine](/img/structure/B3008423.png)
